molecular formula C11H13N3O B14808798 5-Cyclopropoxy-2-(dimethylamino)isonicotinonitrile

5-Cyclopropoxy-2-(dimethylamino)isonicotinonitrile

Cat. No.: B14808798
M. Wt: 203.24 g/mol
InChI Key: XMZDKFMEXORRGU-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-(dimethylamino)isonicotinonitrile is a chemical compound with the molecular formula C11H13N3O and a molecular weight of 203.24 g/mol This compound is known for its unique structure, which includes a cyclopropoxy group, a dimethylamino group, and an isonicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-2-(dimethylamino)isonicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of cyclopropyl alcohol with 2-(dimethylamino)isonicotinonitrile under specific conditions to form the desired compound . The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness, high yield, and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-(dimethylamino)isonicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

5-Cyclopropoxy-2-(dimethylamino)isonicotinonitrile has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-(dimethylamino)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-2-(dimethylamino)isonicotinonitrile stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. Its cyclopropoxy group, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

5-cyclopropyloxy-2-(dimethylamino)pyridine-4-carbonitrile

InChI

InChI=1S/C11H13N3O/c1-14(2)11-5-8(6-12)10(7-13-11)15-9-3-4-9/h5,7,9H,3-4H2,1-2H3

InChI Key

XMZDKFMEXORRGU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(C(=C1)C#N)OC2CC2

Origin of Product

United States

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